molecular formula C9H12ClNO B1610662 4-Chloro-3-isopropoxyaniline CAS No. 76464-54-5

4-Chloro-3-isopropoxyaniline

Cat. No. B1610662
CAS RN: 76464-54-5
M. Wt: 185.65 g/mol
InChI Key: QRZBEHUXMWTNTE-UHFFFAOYSA-N
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Scientific Research Applications

Supramolecular Structure Analysis

4-Chloro-3-isopropoxyaniline shares structural similarities with compounds such as 4-(4′-Iodo)phenoxyaniline, which have been studied for their supramolecular structures. A study by Dey and Desiraju (2004) compared the crystal structures of various phenoxyanilines, including chloro derivatives, providing insights into their isomorphism and molecular arrangements in different conditions (Dey & Desiraju, 2004).

Environmental and Microbial Research

Research on closely related compounds like 2-chloro-4-nitroaniline, used in agriculture and industry, has revealed its environmental impact. A study by Duc (2019) demonstrated the anaerobic degradation of these compounds by specific microbial strains, offering potential bioremediation strategies for environments contaminated with similar chloroaniline compounds (Duc, 2019).

Spectroscopic Analysis and Ab Initio Calculations

The vibrational modes and molecular geometry of similar compounds like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline have been studied through Fourier transform infrared and FT-Raman spectral analysis. Arjunan and Mohan (2008) conducted such a study, offering a basis for understanding the physical and chemical properties of 4-Chloro-3-isopropoxyaniline (Arjunan & Mohan, 2008).

Synthesis and Antioxidant Activities

The synthesis of novel compounds from derivatives like 4-chloro-3-methylaniline has been explored, with a focus on their antioxidant activities. Topçu et al. (2021) synthesized novel compounds and evaluated their antioxidant potential, which can be relevant for 4-Chloro-3-isopropoxyaniline in similar applications (Topçu et al., 2021).

Aerobic Degradation Pathways

Aerobic degradation pathways for compounds like 2-chloro-4-nitroaniline, which are structurally similar to 4-Chloro-3-isopropoxyaniline, have been identified, offering insights into their environmental impact and potential biodegradation. Khan et al. (2013) elucidated these pathways, demonstrating the role of specific bacterial strains in breaking down such compounds (Khan et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, 3-isopropoxyaniline, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes7. It also recommends using personal protective equipment and ensuring adequate ventilation7.


Future Directions

There is no specific information available about the future directions of 4-Chloro-3-isopropoxyaniline. However, research into the synthesis and applications of similar compounds continues to be an active area of study8.


properties

IUPAC Name

4-chloro-3-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZBEHUXMWTNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512216
Record name 4-Chloro-3-[(propan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-isopropoxyaniline

CAS RN

76464-54-5
Record name 4-Chloro-3-[(propan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Numadate, Y Mita, Y Matsumoto, S Fujii… - Chemical and …, 2014 - jstage.jst.go.jp
An established inhibitor of dynamin-related protein 1 (Drp1), 3-(2, 4-dichloro-5-methoxyphenyl)-2-thioxoquinazoline-4-one (mdivi-1), was recently reported also to show potent …
Number of citations: 20 www.jstage.jst.go.jp
RM Cross, JR Maignan, TS Mutka, L Luong, J Sargent… - 2011 - ACS Publications
… 4-Chloro-3-methoxyaniline 84 was prepared using sodium amide in liquid ammonia, (36) while 4-chloro-3-isopropoxyaniline 85 was obtained by acetylating 5-amino-2-chlorophenol …
Number of citations: 80 pubs.acs.org

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